
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate is a complex chemical compound with the molecular formula C24H22F34N3O8PS2. It is known for its unique properties and applications in various fields, including analytical chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate involves multiple steps. The primary route includes the reaction of heptadecafluorooctane sulfonyl chloride with N-ethyl ethylenediamine to form the intermediate compound. This intermediate is then reacted with phosphoric acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The production is carried out in batch reactors with precise control over reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents like ethanol and acetone. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins and enzymes, affecting their activity. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane sulfonate (PFOS): A related compound with similar properties but different applications.
Perfluorooctanoic acid (PFOA): Another similar compound used in industrial applications.
Perfluorobutane sulfonate (PFBS): A shorter-chain compound with similar chemical properties.
Uniqueness
Ammonium bis(2-(N-ethyl(heptadecafluorooctane)sulphonylamino)ethyl) phosphate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to interact with a wide range of molecules makes it versatile for various applications, setting it apart from other similar compounds .
Properties
CAS No. |
30381-98-7 |
|---|---|
Molecular Formula |
C24H19F34N2O8PS2.H3N C24H22F34N3O8PS2 |
Molecular Weight |
1221.5 g/mol |
IUPAC Name |
azanium;bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate |
InChI |
InChI=1S/C24H19F34N2O8PS2.H3N/c1-3-59(70(63,64)23(55,56)19(45,46)15(37,38)11(29,30)9(25,26)13(33,34)17(41,42)21(49,50)51)5-7-67-69(61,62)68-8-6-60(4-2)71(65,66)24(57,58)20(47,48)16(39,40)12(31,32)10(27,28)14(35,36)18(43,44)22(52,53)54;/h3-8H2,1-2H3,(H,61,62);1H3 |
InChI Key |
QHCFFPIOMPVULC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOP(=O)([O-])OCCN(CC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[3-(aminomethyl)phenyl]methyl]-2-(2-methylphenyl)-3-[(phenylmethyl)amino]imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B13417723.png)

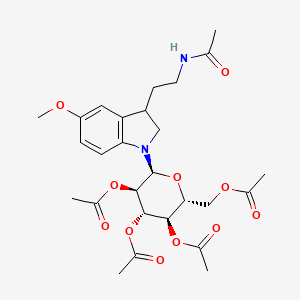
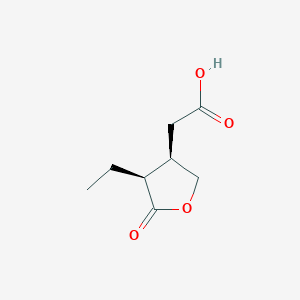


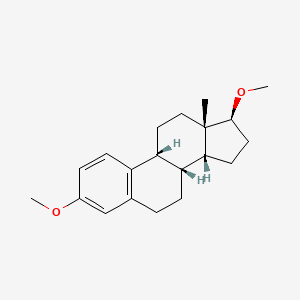
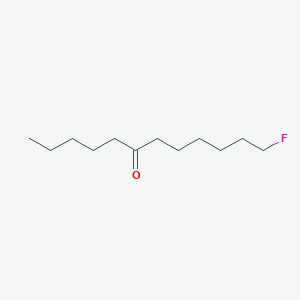

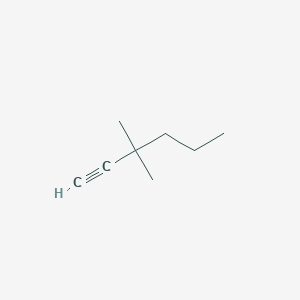
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
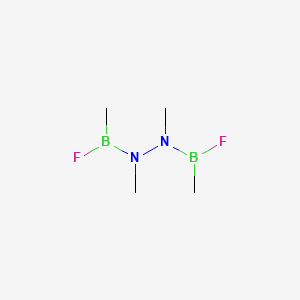
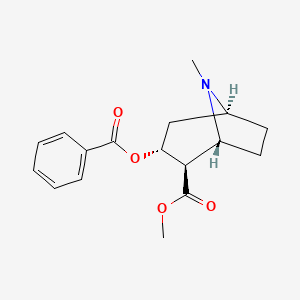
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
